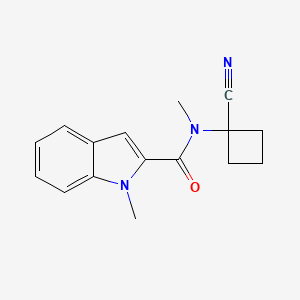

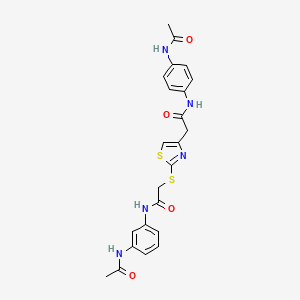

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

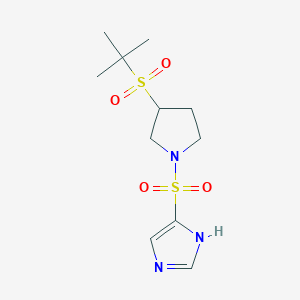

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, also known as ENB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential pharmaceutical applications. ENB is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Aplicaciones Científicas De Investigación

Chemotherapeutic Potential

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide has been studied for its potential application in chemotherapeutics. Specifically, its derivative, 4-iodo-3-nitrobenzamide, was synthesized and tested against various tumor cells. The compound was reduced by tumor cells into 4-iodo-3-nitrosobenzamide, which was able to induce cell death in tumor cells without showing toxicity in animal models. This reduction process, particularly the transformation of the nitro group to nitroso in tumor cells, appeared to be crucial for its tumoricidal action. The study indicates a promising pathway for developing selective chemotherapeutic agents using derivatives of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (Mendeleyev et al., 1995).

Anticonvulsant Activity

Retrobenzamides, including N-(nitrophenyl) benzamides, have been investigated for their potential anticonvulsant properties. These compounds, developed as phenytoinergic agents, showed promising results in seizure models in animals. The amino derivatives (N-(aminophenyl) benzamides) demonstrated a good anticonvulsant potential, while the "nitro" derivatives showed moderate activity. This suggests that derivatives of N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide might be valuable in the development of new anticonvulsant drugs (Bourhim et al., 1997).

CNS-Depressant and Hypotensive Activity

A series of N-alkyl, N-aryl, and N-aralkyl analogs of N-cyclohexyl nitrobenzamide, a related structure, were synthesized and evaluated for their CNS-depressant and hypotensive activities. Compounds with small alkyl groups attached to the amide nitrogen and a p-nitro group exhibited significant CNS-depressant activity. This research hints at the potential of certain benzamide derivatives, including those related to N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide, in the development of CNS-depressant and hypotensive drugs (Roll, 1970).

Antimutagenic Properties

Studies have explored the antimutagenic properties of related compounds. For example, 3-Methyl-4-nitrophenol, a resultant metabolite when certain pesticides containing similar structures undergo chemical changes, was evaluated for its mutagenic effect on somatic cells in mice. Understanding the mutagenic or antimutagenic properties of these compounds contributes to the broader knowledge of their safety and potential applications in various fields (Nehéz et al., 1985).

Enhanced Drug Delivery

Studies have focused on improving the oral absorption of poorly water-soluble drugs by reducing the particle size to the submicron region. For example, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a compound similar in structure, was shown to have improved dissolution rate and oral absorption when its particle size was reduced. This highlights the potential of using particle size reduction techniques to enhance the bioavailability of compounds related to N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (Kondo et al., 1993).

Propiedades

IUPAC Name |

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQMNTNGYUMISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2567574.png)

![N-[3-(2-Oxopyrrolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2567579.png)

![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)